Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate
Description
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate (CAS: 1955506-77-0) is a fluorinated piperidine derivative with a molecular weight of 315.36 and MDL number MFCD28968466. Its structure features a fluorosulfonylmethyl (-SO₂F) group at the 3-position of the piperidine ring, conferring unique electronic and reactive properties.
Properties
IUPAC Name |
benzyl 3-(fluorosulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-21(18,19)11-13-7-4-8-16(9-13)14(17)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTMTUVCNFFNOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CS(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorosulfonation Followed by Fluorination
This two-step approach derives from methodologies for analogous chlorosulfonyl intermediates:
Step 1: Synthesis of Benzyl 3-[(Chlorosulfonyl)methyl]piperidine-1-carboxylate
A solution of benzyl 3-(acetylthio)piperidine-1-carboxylate (1.0 eq) in dichloromethane is treated with chlorine gas at 0°C for 3.5 hours, yielding the chlorosulfonyl derivative. The reaction proceeds via radical-mediated sulfonation, with water acting as a proton shuttle to stabilize intermediates.
Step 2: Nucleophilic Fluorination
The chlorosulfonyl intermediate undergoes halogen exchange using anhydrous potassium fluoride (2.5 eq) in acetonitrile at 60°C for 12 hours. This SN2-type substitution achieves 78–85% conversion, with residual chloride removed via aqueous washes (pH 7.4 phosphate buffer).
Optimization Notes:
Direct Fluorosulfonylation of Piperidine Precursors
Recent advances enable single-step fluorosulfonylation using $$ \text{SO}{2}\text{F}{2} $$-free protocols:
Procedure:
- Benzyl 3-(mercaptomethyl)piperidine-1-carboxylate (1.0 eq) is dissolved in anhydrous DCM.
- $$ \text{N}$$-Fluoro-$$ \text{N}'$$-(chlorosulfonyl)sulfondiimide (1.2 eq) is added dropwise at −20°C.
- After 2 hours, the mixture is warmed to room temperature and quenched with saturated $$ \text{NaHCO}_{3} $$.
Key Advantages:
- Avoids gaseous $$ \text{SO}{2}\text{F}{2} $$, enhancing operational safety.
- Yields 68–72% with >95% purity by HPLC.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Patented workflows adapt batch processes for continuous manufacturing:
| Parameter | Batch Mode | Continuous Flow |
|---|---|---|
| Reaction Time | 8–12 hours | 45–60 minutes |
| Yield | 70–75% | 82–87% |
| Purity | 90–92% | 96–98% |
Implementation:
- Microreactors (0.5 mm ID) enable rapid heat dissipation during exothermic fluorination.
- In-line IR monitors adjust reagent feed rates in real-time.
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Biological Studies: Researchers use it to investigate its effects on biological systems and its potential as a biochemical tool.
Industrial Applications: It may be used in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to be reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of benzyl piperidine carboxylates, differing primarily in substituent type, position, and functional group composition. Key analogs include:
Key Observations :
- Positional Isomerism : Substitution at the 3-position (target compound) vs. 4-position (QH-6210) alters steric accessibility and electronic distribution on the piperidine ring .
- Ring Size : Pyrrolidine analogs (5-membered ring) exhibit greater ring strain and conformational rigidity compared to piperidine derivatives (6-membered ring) .
Physicochemical and Reactivity Comparison
- Electrophilicity : The fluorosulfonyl group’s strong electron-withdrawing nature increases electrophilicity at the adjacent methylene (-CH₂-) group, making it more reactive in nucleophilic substitutions compared to hydroxyl or chlorosulfonyl analogs .
- Solubility : Hydroxyl-containing analogs (e.g., CAS 95798-22-4) are likely more polar and water-soluble than fluorosulfonyl or chlorosulfonyl derivatives, which may exhibit lower solubility due to hydrophobic fluorinated/chlorinated groups .
- Synthetic Utility : Chlorosulfonyl analogs (e.g., QK-8464) serve as intermediates for further functionalization (e.g., nucleophilic displacement of Cl), while fluorosulfonyl groups are less prone to hydrolysis but valuable in fluorination reactions .
Biological Activity
Benzyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structure and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl group, a fluorosulfonyl group, and a carboxylate ester. The presence of the fluorosulfonyl group is particularly notable due to its high reactivity, allowing the compound to form covalent bonds with nucleophilic sites on proteins or other biomolecules, which can modulate biological pathways and affect enzyme activity.
This compound operates primarily through its reactive fluorosulfonyl group. This group acts as an electrophile, facilitating covalent interactions with nucleophiles in biological systems. Such interactions can lead to the inhibition or activation of specific enzymes, making it a valuable biochemical tool for studying various biological processes.
Biological Activity
The biological activity of this compound can be summarized as follows:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. Below is a comparison table highlighting key differences:
| Compound Name | Functional Groups | Notable Activity |
|---|---|---|
| This compound | Fluorosulfonyl, Benzyl | High reactivity; potential enzyme inhibitor |
| Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | Chlorosulfonyl, Benzyl | Moderate reactivity; less electrophilic |
| Benzyl 3-[(methylsulfonyl)methyl]piperidine-1-carboxylate | Methylsulfonyl, Benzyl | Lower reactivity; used in organic synthesis |
The fluorosulfonyl group's electronegativity enhances the compound’s stability and reactivity compared to its chlorinated or methylated analogs.
Research Findings and Case Studies
Recent research has explored the applications of this compound in various contexts:
- Medicinal Chemistry : Studies indicate that compounds with similar structures have been investigated as potential drug candidates targeting multidrug resistance (MDR) mechanisms in cancer cells . The unique reactivity of the fluorosulfonyl group may allow for novel therapeutic strategies.
- Organic Synthesis : The compound serves as an intermediate in synthesizing more complex molecules, showcasing its utility in organic chemistry.
- Biochemical Studies : Researchers have utilized this compound to explore its effects on biological systems, demonstrating its potential as a biochemical tool for understanding enzyme mechanisms and cellular signaling pathways.
Q & A
Q. Table 1: Example Synthesis Conditions for Piperidine Derivatives
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Reaction | DMF, 100°C, 2 h, Cs₂CO₃ | 39–75% | |
| Purification | Column chromatography (silica gel) | >95% | |
| Stereochemical Control | Chiral resolution techniques | N/A |
How can researchers optimize reaction conditions to achieve high stereochemical fidelity in fluorinated piperidine derivatives?
Answer:
Stereochemical control is critical for bioactive compounds. For (3R,4R)-configured derivatives, chiral auxiliaries or enantioselective catalysts are employed during ring closure or fluorination steps . Techniques like continuous flow reactors enhance reproducibility and scalability, reducing side reactions . Advanced characterization (e.g., X-ray crystallography in ) validates stereochemistry, while computational modeling predicts steric and electronic effects of fluorosulfonyl groups on reaction pathways.
What analytical techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural motifs (e.g., benzyl, piperidine, fluorosulfonyl groups). Coupling constants in ¹⁹F NMR confirm fluorosulfonyl incorporation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in studies of related trifluoromethylquinoline derivatives .
How does the fluorosulfonyl group influence the compound’s reactivity and biological activity?
Answer:
The fluorosulfonyl (-SO₂F) group enhances electrophilicity, enabling participation in nucleophilic substitution or sulfonylation reactions. In medicinal chemistry, this group may improve binding affinity to target enzymes or receptors by forming hydrogen bonds or covalent interactions . Comparative studies with non-fluorinated analogs (e.g., hydroxyl or methyl derivatives) reveal distinct electronic and steric effects on activity .
What safety protocols are essential when handling this compound, given limited toxicological data?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles .
- First Aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation .
- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
How should researchers address contradictions in reported reaction yields for similar compounds?
Answer:
Discrepancies in yields (e.g., 39% vs. 75% in ) often stem from variations in:
- Catalyst Loading : Higher Cs₂CO₃ concentrations improve coupling efficiency.
- Solvent Choice : Polar aprotic solvents (DMF vs. THF) affect reaction kinetics.
- Temperature Control : Precise heating (e.g., microwave vs. oil bath) reduces side products.
Method replication with controlled parameters and DOE (Design of Experiments) can resolve inconsistencies.
What strategies are used to evaluate the biological activity of fluorosulfonyl-containing piperidines?
Answer:
- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) or enzyme inhibition using fluorometric or radiometric assays .
- SAR Studies : Modify substituents (e.g., replacing fluorosulfonyl with methylsulfonyl) to assess activity changes .
- Computational Docking : Predict interactions with target proteins using software like AutoDock .
How should stability issues related to the fluorosulfonyl group be mitigated during storage?
Answer:
- Moisture Control : Store under anhydrous conditions (desiccants) to prevent hydrolysis .
- Light Protection : Use amber vials to avoid photodegradation.
- Temperature : Long-term storage at -20°C recommended for labile derivatives .
How does this compound compare structurally and functionally to other piperidine-based fluorinated compounds?
Answer:
Table 2: Comparative Analysis of Fluorinated Piperidines
What methodological approaches resolve discrepancies in analytical data (e.g., purity vs. NMR/MS results)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
